molecular formula C2H6BClFN B14679336 Dimethylaminofluorochloroborane CAS No. 38481-07-1

Dimethylaminofluorochloroborane

Cat. No.: B14679336
CAS No.: 38481-07-1
M. Wt: 109.34 g/mol
InChI Key: ONHCJZNFZZZDFD-UHFFFAOYSA-N
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Description

Dimethylaminofluorochloroborane (C₂H₆NBFCl) is an organoboron compound featuring a boron atom bonded to fluorine, chlorine, and a dimethylamino group (N(CH₃)₂). This compound belongs to the class of mixed-halogenated boranes, which are pivotal in organic synthesis, catalysis, and materials science due to their Lewis acidity and tunable reactivity. Its structure enables diverse applications, including polymerization initiators and intermediates for pharmaceuticals .

Key properties:

  • Molecular weight: ~156.35 g/mol (calculated).
  • Reactivity: Strong Lewis acid due to electron-deficient boron center; reacts with nucleophiles like alcohols and amines.
  • Stability: Sensitive to moisture and air, requiring inert storage conditions.

Properties

CAS No.

38481-07-1

Molecular Formula

C2H6BClFN

Molecular Weight

109.34 g/mol

IUPAC Name

N-[chloro(fluoro)boranyl]-N-methylmethanamine

InChI

InChI=1S/C2H6BClFN/c1-6(2)3(4)5/h1-2H3

InChI Key

ONHCJZNFZZZDFD-UHFFFAOYSA-N

Canonical SMILES

B(N(C)C)(F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylaminofluorochloroborane can be synthesized through several methods. One common approach involves the reaction of dimethylamine with boron trifluoride and boron trichloride. The reaction typically occurs under controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps maintain optimal reaction conditions and minimize the risk of contamination .

Chemical Reactions Analysis

Types of Reactions: Dimethylaminofluorochloroborane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products may include dimethylaminofluoroborane derivatives with various functional groups.

    Oxidation Products: Boron oxides and related compounds.

    Reduction Products: Boron hydrides and other reduced boron species.

Scientific Research Applications

Dimethylaminofluorochloroborane has several applications in scientific research:

Mechanism of Action

The mechanism by which dimethylaminofluorochloroborane exerts its effects involves interactions with various molecular targets:

Comparison with Similar Compounds

Diphenylchloroborane (C₁₂H₁₀BCl)

Structural Similarities :

  • Both compounds contain a boron atom bonded to chlorine and an organic substituent.
  • Exhibit Lewis acidity, though Dimethylaminofluorochloroborane’s fluorine enhances electronegativity compared to Diphenylchloroborane’s phenyl groups .

Key Differences :

Property This compound Diphenylchloroborane
Molecular Weight ~156.35 g/mol 200.47 g/mol
Substituents N(CH₃)₂, F, Cl C₆H₅, Cl
Lewis Acidity Higher (due to F) Moderate
Applications Polymerization, catalysis Suzuki-Miyaura coupling

Research Findings :

  • Diphenylchloroborane is widely used in cross-coupling reactions due to its stability with aryl groups, whereas this compound’s fluorine enhances reactivity in fluorination reactions .

Diborane (B₂H₆)

Structural Contrast :

  • Diborane is a simpler boron hydride (B₂H₆), lacking halogen or organic substituents.

Comparative Reactivity :

Property This compound Diborane
Stability Air/moisture-sensitive Pyrophoric
Use Cases Organic synthesis Reducing agent
Toxicity Moderate High (toxic gas)

Research Notes:

  • Diborane’s pyrophoric nature limits its utility compared to halogenated boranes, which are more controllable in synthetic settings .

Dichlorodifluoromethane (CCl₂F₂)

Functional Comparison :

  • A chlorofluorocarbon (CFC) with distinct applications (refrigerants vs. organoboron reagents).

Key Distinctions :

Property This compound Dichlorodifluoromethane
Chemical Class Organoboron Halocarbon
Environmental Impact Low (degradable) High (ozone-depleting)
Reactivity Electrophilic boron center Inert under standard conditions

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